molecular formula C23H17N3O5S B2948022 Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate CAS No. 477491-27-3

Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate

Cat. No.: B2948022
CAS No.: 477491-27-3
M. Wt: 447.47
InChI Key: VJIKEZMTJNQRQH-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a nitro group at position 5 and a 2-phenylquinoline-4-carboxamido group at position 2. The ethyl carboxylate ester at position 3 enhances solubility and modulates electronic properties. This compound is structurally complex due to the fusion of quinoline and thiophene moieties, which may confer unique physicochemical and biological activities.

Properties

IUPAC Name

ethyl 5-nitro-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-2-31-23(28)17-13-20(26(29)30)32-22(17)25-21(27)16-12-19(14-8-4-3-5-9-14)24-18-11-7-6-10-15(16)18/h3-13H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIKEZMTJNQRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps include nitration, amidation, and esterification to introduce the nitro group, carboxamide, and ethyl ester functionalities, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, green chemistry principles are often applied to minimize waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction ConditionsProductKey Observations
1M NaOH, reflux, 6–8 hours 5-Nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylic acidEster-to-acid conversion confirmed via IR (loss of ester C=O stretch at ~1740 cm⁻¹) and NMR (disappearance of ethyl protons).

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .

Reduction of the Nitro Group

The nitro group on the thiophene ring can be selectively reduced to an amine using catalytic hydrogenation or metal-acid systems.

Reaction ConditionsProductKey Observations
H₂ (1 atm), 10% Pd/C, EtOH, 12 hours Ethyl 5-amino-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylateReduction confirmed by loss of nitro IR band (~1520 cm⁻¹) and appearance of NH₂ signals in ¹H NMR (δ 4.8–5.2 ppm).

Applications : The resulting amine serves as a precursor for further functionalization (e.g., diazotization, acylation) .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient thiophene ring (due to nitro and ester groups) facilitates NAS at the 4-position.

Reaction ConditionsProductKey Observations
K₂CO₃, DMF, 80°C, 24 hours with morpholine Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)-4-morpholinothiophene-3-carboxylateSubstitution confirmed via ¹H NMR (new multiplet at δ 3.4–3.7 ppm for morpholine protons).

Limitations : Steric hindrance from the bulky quinoline-amide group may slow reaction kinetics .

Amide Bond Hydrolysis

The quinoline-4-carboxamido linkage undergoes hydrolysis under strong acidic or basic conditions.

Reaction ConditionsProductKey Observations
6M HCl, reflux, 12 hours 2-Phenylquinoline-4-carboxylic acid + Ethyl 5-nitro-2-aminothiophene-3-carboxylateSeparation confirmed via HPLC; IR shows new carboxylic acid O–H stretch (~2500–3300 cm⁻¹).

Thermodynamic Stability : The amide bond’s resonance stabilization necessitates harsh conditions for cleavage .

Electrophilic Substitution on the Quinoline Moiety

The quinoline ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 3- or 8-positions.

Reaction ConditionsProductKey Observations
HNO₃/H₂SO₄, 0°C, 2 hours Ethyl 5-nitro-2-(3-nitro-2-phenylquinoline-4-carboxamido)thiophene-3-carboxylateNitration confirmed via ¹H NMR (downfield shift of quinoline protons) and MS ([M+H]⁺ = 548.1).

Regioselectivity : Nitration occurs preferentially at the 3-position due to electron-donating effects of the amide group .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura coupling at the 5-position (post nitro reduction).

Reaction ConditionsProductKey Observations
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, arylboronic acid, 80°C, 24 hours Ethyl 5-(4-methoxyphenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylateCoupling confirmed via ¹³C NMR (new aromatic carbons at δ 115–160 ppm).

Scientific Research Applications

Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the quinoline moiety are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related thiophene derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural Comparison

Compound Name Substituents (Thiophene Positions) Key Functional Groups Molecular Weight (g/mol)
Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate 2: Quinoline-carboxamido; 5: NO₂; 3: COOEt Nitro, carboxamide, quinoline, ester ~495 (estimated)
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate 5: NH₂; 4: 4-nitrophenyl; 3: COOEt Amino, nitroaryl, ester 292.31
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 2: Cyanoacetyl-amino; 4: 4-Cl-phenyl; 3: COOEt Cyano, amide, chloroaryl, ester 348.80
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate 2: NH₂; 4: CH₃; 5: 4-nitrophenyl; 3: COOEt Amino, nitroaryl, methyl, ester 348.33
Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate 2: NH₂; 4: 2-methoxy-5-methylphenyl; 3: COOEt Amino, methoxy, methylaryl, ester 291.36

Key Differences and Implications

Quinoline Integration: The target compound uniquely incorporates a 2-phenylquinoline-4-carboxamido group, which is absent in other derivatives. Quinoline moieties are known for enhancing biological activity (e.g., antimicrobial, anticancer) due to their planar aromatic structure and ability to intercalate biomolecules .

Nitro Group Position : Unlike derivatives with nitro-substituted phenyl rings (e.g., ), the nitro group on the thiophene core (position 5) may increase electron-withdrawing effects, influencing reactivity and stability.

Substituent Diversity: Compounds like and feature cyanoacetyl or methoxy-methylphenyl groups, which alter polarity and bioavailability. The target compound’s quinoline-carboxamido group likely confers higher molecular weight and lipophilicity compared to simpler analogs.

Crystallographic and Analytical Tools

Structural elucidation of such compounds often employs:

  • SHELX : For small-molecule refinement.
  • Mercury CSD : For visualizing intermolecular interactions.
  • ORTEP-3 : For generating thermal ellipsoid plots.

Biological Activity

Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The compound is derived from quinoline and thiophene derivatives, which are known for their diverse biological activities. The synthesis process may include:

  • Formation of Quinoline Derivatives : Starting from substituted anilines and appropriate carbonyl compounds.
  • Amidation : Introduction of the carboxamide group through reaction with amines.
  • Thiophene Formation : Utilizing thiophene derivatives to incorporate the thiophene ring into the structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit notable anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)

For instance, one study reported that a related quinoline derivative displayed IC50 values in the low micromolar range against these cancer lines, indicating potent cytotoxicity .

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. In vitro tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the nitro group and the quinoline moiety are critical for enhancing its bioactivity. Studies utilizing quantitative structure–activity relationship (QSAR) modeling have shown that specific substitutions can greatly influence potency and selectivity against various biological targets .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa12.5
AnticancerA54910.0
AnticancerHCT11615.0
AntibacterialStaphylococcus aureus8.0
AntibacterialEscherichia coli9.5

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of quinoline derivatives showed that compounds similar to this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms.
  • Case Study on Antibacterial Properties : Research conducted on the antibacterial activity demonstrated that ethyl derivatives exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant bacterial strains.

Q & A

Q. How to address inconsistent bioactivity results in kinase inhibition assays?

  • Potential factors:
  • Protein batch variability : Use recombinant kinases from a single vendor (e.g., Sigma).
  • Compound aggregation : Include 0.01% Triton X-100 in assay buffers.
  • Solvent artifacts : Ensure DMSO concentration ≤0.1% v/v.
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

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